Defined YAP/TAZ-TEAD Inhibitory Pharmacology vs. mGluR5-Active Regioisomer
The primary differentiation of the target compound is its intended mechanism as a YAP/TAZ-TEAD interaction inhibitor, as disclosed in its source patent, US 11,661,403 [1]. This is in direct contrast to the biological activity of a very close structural analog, (3,4-difluorophenyl)(2-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)methanone (CHEMBL1771648), which has been profiled as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) [2]. This functional switch from a TEAD inhibitor to a mGluR5 PAM is driven by the change in oxadiazole substitution from the 3-position to the 5-position on the pyrrolidine ring, which reorients the key pharmacophoric elements. The mGluR5 PAM analog exhibits an EC50 of 3.70 µM in a functional assay, a measurement that is irrelevant to the target compound's YAP/TAZ activity [2]. This demonstrates that the regioisomeric configuration is not a minor structural nuance but a fundamental determinant of biological target and function.
| Evidence Dimension | Primary biological target and functional activity |
|---|---|
| Target Compound Data | Predicted YAP/TAZ-TEAD interaction inhibitor (Patent-disclosed mechanism) [1] |
| Comparator Or Baseline | Positive allosteric modulator of mGluR5 (EC50: 3.70E+3 nM in HEK293A cells) for the 5-position oxadiazole regioisomer (CHEMBL1771648) [2] |
| Quantified Difference | Qualitative target difference; 3.70 µM mGluR5 PAM activity is not indicative of YAP/TAZ inhibition. |
| Conditions | Target compound mechanism inferred from patent family claims [1]; Comparator data from functional calcium flux assay on mGluR5 in HEK293A cells [2]. |
Why This Matters
This evidence proves that changing the oxadiazole's point of attachment on the pyrrolidine ring flips the compound's biological target, making the target compound irreplaceable for YAP/TAZ-dependent studies.
- [1] Vivace Therapeutics, Inc. (2023). U.S. Patent No. 11,661,403. Oxadiazole compounds. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] BindingDB. (2011). BDBM50342450: (3,4-difluorophenyl)(2-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)methanone. BindingDB Entry. Retrieved April 14, 2026. View Source
